molecular formula C51H79N15O9 B570122 Xenin 8 CAS No. 117442-28-1

Xenin 8

Numéro de catalogue B570122
Numéro CAS: 117442-28-1
Poids moléculaire: 1046.289
Clé InChI: QNDRYLNMRDPBTI-OBOKMFOZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Xenin 8 is a C-Terminal fragment of xenin, a neurotensin-like peptide . It modulates pancreatic insulin and glucagon secretion/effects . It stimulates basal and arginine-induced insulin secretion and potentiates the insulin response to glucose (EC50 = 0.16 nM) .


Synthesis Analysis

Xenin is a peptide that is co-secreted with the incretin hormone, glucose-dependent insulinotropic polypeptide (GIP), from intestinal K-cells in response to feeding . Studies demonstrate that xenin has appetite suppressive effects and modulates glucose-induced insulin secretion . The bioactivity and antidiabetic properties of two C-terminal fragment xenin peptides, namely xenin 18–25 and xenin 18–25 Gln, have been studied .


Molecular Structure Analysis

The sequence of Xenin 8 is His-Pro-Lys-Arg-Pro-Trp-Ile-Leu . Structure-function studies have revealed that the C-terminal fragment of the xenin molecule is essential for its biological activity .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Xenin 8 .


Physical And Chemical Properties Analysis

The molecular weight of Xenin 8 is 1046.28 g/mol . It is a solid substance and is soluble in water .

Applications De Recherche Scientifique

  • Insulin and Glucagon Secretion : Xenin-8 enhances basal insulin secretion and potentiates insulin response to glucose in a dose-dependent manner. It also augments arginine-induced insulin release and glucagon responses, impacting pancreatic B and A cells (Silvestre et al., 2003).

  • Duodenojejunal Motility : Associated with endogenous xenin plasma peaks, xenin influences duodenojejunal motility in humans. It induces phase III activity in the interdigestive period and increases contraction frequency postprandially (Feurle et al., 2001).

  • Regulation of Food Intake : Xenin reduces food intake by acting through the hypothalamus, independent of the melanocortin system or leptin interaction. It inhibits fasting-induced hyperphagia and nocturnal intake in mice (Leckstrom et al., 2009).

  • Food Intake and Behavior : Both xenin and neurotensin reduce food intake in rats. Intracerebroventricular administration of xenin significantly reduces food intake more potently than neurotensin (Cooke et al., 2009).

  • Gallbladder Contractions : Xenin induces gallbladder and jejunal contractions in conscious dogs. This effect is inhibited by cholinergic blockers and is not enhanced by truncal vagotomy (Kamiyama et al., 2007).

  • Antidiabetic Potential : C-terminal octapeptide fragments of xenin demonstrate antidiabetic properties. They enhance insulin secretion and moderate blood glucose levels, suggesting therapeutic potential for type 2 diabetes (Martin et al., 2016).

  • Anorexigenic Effects in Fish : In goldfish, xenin acts as an anorexigen. Its levels fluctuate with feeding, and injections of xenin reduce food intake, suggesting a role in appetite regulation in fish (Kerbel et al., 2018).

  • Lipid Metabolism in Adipose Tissue : Xenin alters lipid metabolism towards reduced lipogenesis and increased lipolysis in white adipose tissue, contributing to body weight reduction and offering potential obesity treatments (Bhavya et al., 2017).

  • Lipolysis Stimulation : Xenin directly stimulates lipolysis in adipose tissues, supporting its potential utility in obesity treatments by reducing stored fat (Bhavya et al., 2018).

  • Neuroendocrine Tumors : Xenin is a marker for neuroendocrine tumors of the duodenum, aiding in tumor classification and differential diagnosis (Feurle et al., 2002).

Orientations Futures

C-terminal octapeptide fragments of xenin, such as xenin 18–25 Gln, have potential therapeutic utility for type 2 diabetes . There are still many unresolved issues in our understanding of nutrient-induced gut hormone secretory mechanisms, including the role of GLP-1 produced in the distal GI tract .

Propriétés

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79N15O9/c1-5-30(4)42(47(71)63-39(50(74)75)23-29(2)3)64-44(68)38(24-31-26-58-35-14-7-6-13-33(31)35)62-46(70)41-18-12-22-66(41)49(73)37(16-10-20-57-51(54)55)61-43(67)36(15-8-9-19-52)60-45(69)40-17-11-21-65(40)48(72)34(53)25-32-27-56-28-59-32/h6-7,13-14,26-30,34,36-42,58H,5,8-12,15-25,52-53H2,1-4H3,(H,56,59)(H,60,69)(H,61,67)(H,62,70)(H,63,71)(H,64,68)(H,74,75)(H4,54,55,57)/t30-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDRYLNMRDPBTI-OBOKMFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H79N15O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1046.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xenin 8

Citations

For This Compound
75
Citations
RA Silvestre, J Rodrı́guez-Gallardo, EM Egido… - Regulatory peptides, 2003 - Elsevier
… for xenin-8, the C-terminal octapeptide of xenin. We have investigated the effect of xenin-8 on insulin, glucagon and somatostatin secretion in the perfused rat pancreas. Xenin-8 …
Number of citations: 32 www.sciencedirect.com
A Hasib, MT Ng, D Khan, VA Gault, PR Flatt… - European Journal of …, 2018 - Elsevier
… Similar to exendin-4 and xenin-8-Gln, exendin-4/gastrin/xenin-8-Gln was resistant to … In BRIN-BD11 cells, exendin-4, xenin-8-Gln and exendin-4/gastrin/xenin-8-Gln stimulated …
Number of citations: 13 www.sciencedirect.com
SL Craig, VA Gault, N Irwin - Diabetes/Metabolism Research …, 2018 - Wiley Online Library
… xenin-8, has long been recognised as a naturally occurring bioactive form of xenin-25.21 As such, xenin-8 … 18-25 represents xenin-8 (Table 1).32 Of these xenin-25 metabolites, only …
Number of citations: 26 onlinelibrary.wiley.com
A Hasib, MT Ng, N Tanday, SL Craig… - Diabetes/Metabolism …, 2019 - Wiley Online Library
… PAL)/gastrin/xenin‐8‐Gln. Exendin‐4/gastrin and liraglutide/gastrin/xenin‐8‐Gln were also … In contrast to other treatments, exendin‐4(Lys 27 PAL)/gastrin/xenin‐8‐Gln displayed …
Number of citations: 13 onlinelibrary.wiley.com
A Hasib, MT Ng, VA Gault, D Khan, V Parthsarathy… - Diabetologia, 2017 - Springer
… fragment, known as xenin-8, retains biological activity at the … that a stable analogue of xenin-8, namely xenin-8-Gln, is … 2 )GIP/xenin-8-Gln, by linking GIP(1-14) to xenin-8-Gln, retaining …
Number of citations: 29 link.springer.com
I Kaji, Y Akiba, I Kato, K Maruta, A Kuwahara… - … of Pharmacology and …, 2017 - ASPET
… Neither the partial NTS2 agonist levocabastine nor the selective and potent NTS2 antagonist NTRC824 altered basal or xenin-8-induced I sc , suggesting that xenin-8-induced …
Number of citations: 14 jpet.aspetjournals.org
A Hasib, D Khan, SL Craig, VA Gault, PR Flatt… - European Journal of …, 2019 - Elsevier
… xenin-8-Gln with the dual-acting fusion peptide, exendin-4/gastrin, as well as persistence of beneficial metabolic benefits, in high fat fed (HFF) mice. Xenin-8-… -4/gastrin, xenin-8-Gln or a …
Number of citations: 1 www.sciencedirect.com
I Kaji, Y Akiba, JD Kaunitz - The FASEB Journal, 2016 - Wiley Online Library
… xenin-8 (1 nM), whereas the NTS2 partial agonist levocabastine had no effect on the basal and xenin-8… Xenin-8-evoked secretion was inhibited by tetrodotoxin (TTX) or by capsaicin, but …
Number of citations: 0 faseb.onlinelibrary.wiley.com
A Hasib, MT Ng, D Khan, VA Gault, PR Flatt, N Irwin - Peptides, 2018 - Elsevier
… /xenin-8-Gln hybrid peptide, both alone and in combination with the GIP receptor agonist (DAla 2 )GIP. Exendin-4/xenin-8-… Exendin-4/xenin-8-Gln also possessed ability to potentiate the …
Number of citations: 27 www.sciencedirect.com
G Hamscher, HE Meyer, GE Feurle - Peptides, 1996 - Elsevier
… show evidence of a postprandial release of xenin-25 into the circulation (5,6), and the peptide xenin-25 as well as the naturally occurring fragments xenin-16, xenin-9, and xenin-8 …
Number of citations: 34 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.